molecular formula C10H12FNO B1345832 3-[(3-Fluorobenzyl)oxy]azetidine CAS No. 1121634-60-3

3-[(3-Fluorobenzyl)oxy]azetidine

Cat. No.: B1345832
CAS No.: 1121634-60-3
M. Wt: 181.21 g/mol
InChI Key: TUWBGMULNBNBPE-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]azetidine is a chemical compound with the molecular formula C10H12FNO It is a four-membered nitrogen-containing heterocycle, which is structurally characterized by an azetidine ring substituted with a 3-fluorobenzyl group and an oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)oxy]azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorobenzyl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of bases or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-[(3-Fluorobenzyl)oxy]azetidine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological targets, which can provide insights into its potential as a bioactive molecule.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)oxy]azetidine involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Fluorobenzyl)oxy]azetidine is unique due to the presence of the 3-fluorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBGMULNBNBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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